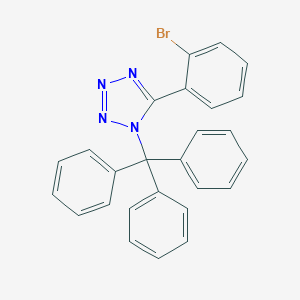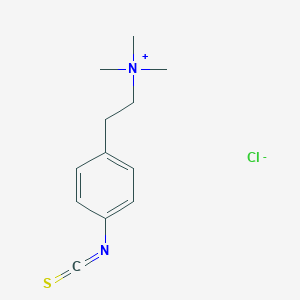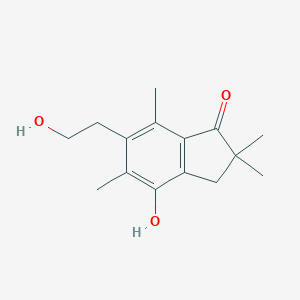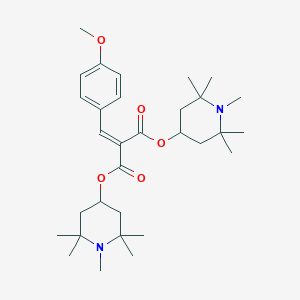
5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Vue d'ensemble
Description
5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, also known as BTBT, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms, two carbon atoms, and one bromine atom. BTBT has been found to have a wide range of applications in research related to biochemistry, physiology, and chemistry.
Applications De Recherche Scientifique
Crystallographic Studies
The compound 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole has been studied for its crystallographic properties. A related compound, 5‐(4′‐Methylbiphenyl‐2‐yl)‐2‐triphenylmethyl‐2H‐tetrazole, was synthesized and analyzed, revealing specific geometric parameters and dihedral angles, providing insights into its structural characteristics (Guo-xi Wang & Heng‐Yun Ye, 2007).
Antiproliferative Properties
A series of 1,4-diaryl tetrazol-5-ones, including derivatives of 1-(2-bromophenyl)-4-phenyl-1H-tetrazole, were synthesized and evaluated for their antiproliferative effects. Some of these compounds showed significant inhibition of leukemia cell proliferation and breast cancer cell growth in vitro (Aditya S. Gundugola et al., 2010).
Chemical Properties and Applications
The compound's chemical properties have been explored, especially in the context of phase-transfer catalysis. 5-Substituted 2-trityltetrazoles, which include derivatives of this compound, have been shown to be useful for protecting NH bonds in nitrogen-containing heterocycles and OH bonds in primary alcohols. These compounds also undergo interesting thermal transformations, leading to the formation of various organic structures (L. Myznikov et al., 2002).
Corrosion Inhibition
The compound has been evaluated as a corrosion inhibitor for copper in sulfuric acid medium. Alongside other tetrazole derivatives, it showed remarkable corrosion inhibition ability, which is significant in industrial applications where copper corrosion is a concern (B. Tan et al., 2019).
Drug Design and Medicinal Chemistry
Tetrazoles like this compound are important in medicinal chemistry, often used as bioisosteric replacements for carboxylic acids. Their role in the synthesis of various clinical drugs and their effects on pharmacokinetics and pharmacodynamics highlight their significance in drug design (J. Roh, K. Vávrová & A. Hrabálek, 2012).
Catalysis in Chemical Reactions
The compound's derivatives have been studied for their catalytic properties, particularly in reactions like ester hydrolysis. The introduction of heteroatoms in the side chain of 5-alkyl-1H-tetrazoles, such as those related to this compound, enhances the nucleophilicity and catalytic efficiency of these compounds (S. Bhattacharya & P. Vemula, 2005).
Propriétés
IUPAC Name |
5-(2-bromophenyl)-1-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMJZQFKDOBODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443605 | |
| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143945-72-6 | |
| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)




![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)



